Physicochemical Property Comparison vs. 5-Chloro Analog
The target compound incorporates a methoxy group at the 2-position of the benzenesulfonamide ring, while the 5-chloro analog (5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide, CAS 1797559-56-8) bears a chlorine substituent at the same position. This substitution results in measurable differences in molecular size, lipophilicity, and hydrogen-bonding capacity. The target compound has a molecular weight of 367.44 g/mol and a topological polar surface area (tPSA) of 64 Ų [1]. The chloro analog, with molecular formula C20H22ClFNO3S, has a reported molecular weight of 397.91 g/mol [2], reflecting a 30.47 g/mol increase due to the chlorine vs. methoxy substitution, along with a reduction in hydrogen-bond acceptor count. These differences are quantifiable and constitute a structural basis for differential membrane permeability and target-binding potential, although no direct comparative biological assay data exists.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 367.44 g/mol [1] |
| Comparator Or Baseline | 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide (CAS 1797559-56-8): 397.91 g/mol [2] |
| Quantified Difference | Δ = +30.47 g/mol (comparator heavier) |
| Conditions | Calculated from molecular formula; target: C18H22FNO4S; comparator: C20H22ClFNO3S |
Why This Matters
Molecular weight differences of this magnitude can influence passive membrane permeability and oral bioavailability potential, making the target compound a distinct chemical entity for screening campaigns where lower molecular weight is preferred.
- [1] ZINC15 Database, Substance ZINC000001050226. MW 367.442, tPSA 64, HBD 1, HBA 4. View Source
- [2] Kuujia.com, entry for 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide, CAS 1797559-56-8. Molecular formula C20H22ClFNO3S, molecular weight 397.91 g/mol. View Source
